8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
CAS No.: 896378-23-7
Cat. No.: VC7128070
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896378-23-7 |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 364.46 |
| IUPAC Name | cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
| Standard InChI | InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3 |
| Standard InChI Key | ORTLBEPIRZTQJR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4 |
Introduction
The compound 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that belongs to the class of diazaspiro compounds. These compounds are known for their diverse biological activities and structural complexity, often featuring a spiro ring system that connects two distinct rings through a single atom. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multiple steps, including the formation of the spiro ring system and the introduction of functional groups. While specific synthesis details for 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane are not available, similar compounds often require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity.
Potential Applications
Diazaspiro compounds are explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a sulfonyl group can enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume